molecular formula C19H15ClFN3O4S B2658256 N-(2-chloro-4-methylphenyl)-2-(3-((3-fluorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)acetamide CAS No. 1251570-11-2

N-(2-chloro-4-methylphenyl)-2-(3-((3-fluorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No. B2658256
M. Wt: 435.85
InChI Key: VYKXKKWANIAFDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-4-methylphenyl)-2-(3-((3-fluorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C19H15ClFN3O4S and its molecular weight is 435.85. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-4-methylphenyl)-2-(3-((3-fluorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-4-methylphenyl)-2-(3-((3-fluorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

Antimicrobial Agents : A study focused on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety to serve as antimicrobial agents. The synthesis pathway involved a variety of reactions leading to compounds with promising in vitro antibacterial and antifungal activities (Darwish et al., 2014).

Anticancer Potential : Research on sulfonamide derivatives revealed significant cytotoxic activity against cancer cell lines, highlighting the potential for the development of new anticancer drugs (Ghorab et al., 2015).

Metabolic Stability and Drug Development

PI3K/mTOR Inhibitors : Investigations into phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors explored various 6,5-heterocycles to improve metabolic stability, leading to the identification of compounds with similar in vitro potency and in vivo efficacy to existing inhibitors, with reduced metabolic deacetylation (Stec et al., 2011).

Anti-Epileptic Drug Candidate : A study identified 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide as a broad-spectrum anti-epileptic drug (AED) candidate, showcasing good safety margins and effectiveness in various models (Tanaka et al., 2019).

Immunomodulatory Effects

Tumor Immune Response Modulation : A novel compound, N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide, demonstrated capability in modifying lymphoid cell reactivity affected by tumor growth, enhancing macrophage inhibitory effects on tumor cells, and potentially restoring the alloreactivity of lymphocytes in immunocompromised mice (Wang et al., 2004).

properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-[3-(3-fluorophenyl)sulfonyl-6-oxopyridazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O4S/c1-12-5-6-16(15(20)9-12)22-17(25)11-24-19(26)8-7-18(23-24)29(27,28)14-4-2-3-13(21)10-14/h2-10H,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKXKKWANIAFDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)S(=O)(=O)C3=CC=CC(=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-4-methylphenyl)-2-(3-((3-fluorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)acetamide

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